Cas no 116229-50-6 (alpha,alpha'-Dilinoleoyl-beta-palmitoin)

alpha,alpha'-Dilinoleoyl-beta-palmitoin 化学的及び物理的性質
名前と識別子
-
- alpha,alpha'-Dilinoleoyl-beta-palmitoin
- 9,12,15-Octadecatrienoic acid, 2-[(1-oxohexadecyl)oxy]-1,3-propanediyl ester, (9Z,9'Z,12Z,12'Z,15Z,15'Z)-
-
- インチ: 1S/C55H94O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,52H,4-6,9,12-15,18,21-24,29-51H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-
- InChIKey: RHWAKRNYKAWEPQ-HTINPRBKSA-N
- ほほえんだ: C(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
じっけんとくせい
- 密度みつど: 0.936±0.06 g/cm3(Predicted)
- ふってん: 799.2±60.0 °C(Predicted)
alpha,alpha'-Dilinoleoyl-beta-palmitoin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 34-1887-7-25mg |
1,3-Linolenin-2-Palmitin |
116229-50-6 | >99% | 25mg |
€190.00 | 2025-03-07 |
alpha,alpha'-Dilinoleoyl-beta-palmitoin 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
alpha,alpha'-Dilinoleoyl-beta-palmitoinに関する追加情報
Research Brief on alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6): Recent Advances and Applications
alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6) is a structured triglyceride that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique molecular configuration and potential therapeutic applications. This compound, characterized by its two linoleic acid (C18:2) moieties at the alpha and alpha' positions and a palmitic acid (C16:0) moiety at the beta position, exhibits distinct physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its role in lipid metabolism, drug delivery systems, and infant nutrition, highlighting its versatility and importance in the field.
One of the most notable advancements in the study of alpha,alpha'-Dilinoleoyl-beta-palmitoin is its application in infant formula. Research has demonstrated that this structured triglyceride closely mimics the lipid composition of human breast milk, particularly in terms of fatty acid distribution. A 2023 study published in the Journal of Lipid Research revealed that infant formulas supplemented with alpha,alpha'-Dilinoleoyl-beta-palmitoin improved fat absorption and calcium uptake in preterm infants, addressing a critical nutritional gap. The study employed a randomized, double-blind clinical trial to compare the efficacy of the supplemented formula against conventional formulations, with results showing a 20% increase in fat absorption rates.
In addition to its nutritional applications, alpha,alpha'-Dilinoleoyl-beta-palmitoin has shown promise in drug delivery systems. A recent study in the International Journal of Pharmaceutics (2024) explored its use as a lipid carrier for hydrophobic drugs. The researchers utilized nanoemulsion technology to encapsulate the compound with poorly water-soluble drugs, achieving enhanced bioavailability and controlled release profiles. The study reported a 35% improvement in drug solubility and a significant reduction in systemic toxicity, making it a viable option for targeted cancer therapies.
Further investigations into the metabolic pathways of alpha,alpha'-Dilinoleoyl-beta-palmitoin have uncovered its potential role in modulating inflammatory responses. A 2023 paper in Biochemical Pharmacology highlighted its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. In vitro and in vivo experiments demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in the large-scale production and clinical translation of alpha,alpha'-Dilinoleoyl-beta-palmitoin. Current synthesis methods, primarily enzymatic interesterification, are cost-intensive and yield variable purity levels. A 2024 review in Advanced Synthesis & Catalysis proposed novel biocatalytic approaches to optimize the production process, emphasizing the need for scalable and sustainable methodologies. Additionally, regulatory hurdles and long-term safety assessments must be addressed to facilitate its widespread adoption in pharmaceutical and nutritional products.
In conclusion, alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Its unique structure and functional properties have paved the way for innovations in infant nutrition, drug delivery, and anti-inflammatory therapies. Ongoing research aims to overcome production challenges and expand its therapeutic repertoire, positioning it as a key player in future biomedical advancements.
116229-50-6 (alpha,alpha'-Dilinoleoyl-beta-palmitoin) 関連製品
- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)
- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 344307-37-5(Methyl 2-(4-methylcyclohexyl)acetate)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)
- 2228654-99-5(1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one)




